molecular formula C8H8FNO2 B11742502 (5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine

(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine

Cat. No.: B11742502
M. Wt: 169.15 g/mol
InChI Key: JWUSUGNPYWQHHT-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzo[d][1,3]dioxole, featuring a fluorine atom at the 5-position and a methanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine typically involves the introduction of a fluorine atom and a methanamine group to the benzo[d][1,3]dioxole core. One common method includes the use of fluorinated precursors and amination reactions. For instance, starting from benzo[d][1,3]dioxole, a fluorination reaction can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. Subsequently, the methanamine group can be introduced through a nucleophilic substitution reaction using reagents such as methylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Halides, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine is unique due to the presence of both a fluorine atom and a methanamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methanamine group provides a site for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

(5-fluoro-1,3-benzodioxol-4-yl)methanamine

InChI

InChI=1S/C8H8FNO2/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2H,3-4,10H2

InChI Key

JWUSUGNPYWQHHT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)CN

Origin of Product

United States

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